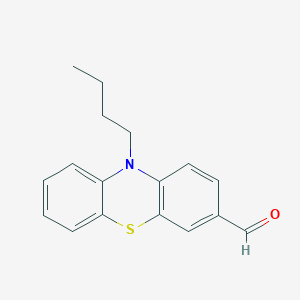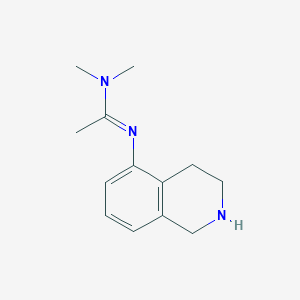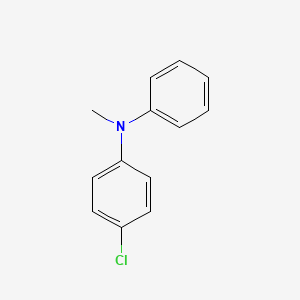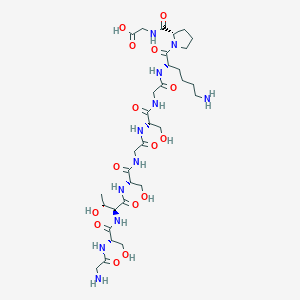![molecular formula C18H11F6NS B12548773 Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)- CAS No. 177092-30-7](/img/structure/B12548773.png)
Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)- is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of a 4-methylphenylthio group and two trifluoromethyl groups at positions 2 and 8 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves various established methods such as the Skraup synthesis, Friedländer synthesis, and Combes synthesis . For the specific synthesis of Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-, a multi-step process is often employed. This process may include:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction using 4-methylthiophenol and appropriate leaving groups.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and the use of recyclable catalysts to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals with potential antiviral, anticancer, and antibacterial properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. For example, quinoline compounds can inhibit the activity of enzymes involved in DNA replication and repair, leading to their use as anticancer agents . The presence of the 4-methylphenylthio and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Phenylquinoline: A similar compound with a phenyl group instead of the 4-methylphenylthio group.
2,8-Bis(trifluoromethyl)quinoline: A compound with only the trifluoromethyl groups.
Uniqueness
Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)- is unique due to the combination of the 4-methylphenylthio group and the two trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
Properties
CAS No. |
177092-30-7 |
|---|---|
Molecular Formula |
C18H11F6NS |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C18H11F6NS/c1-10-5-7-11(8-6-10)26-14-9-15(18(22,23)24)25-16-12(14)3-2-4-13(16)17(19,20)21/h2-9H,1H3 |
InChI Key |
XRDFEILISGWZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


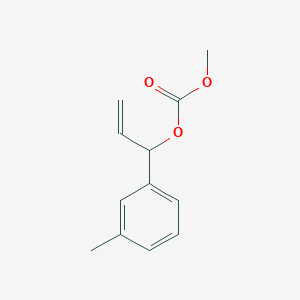
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
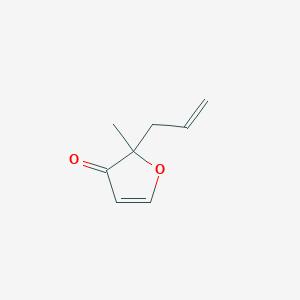
![{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene](/img/structure/B12548701.png)
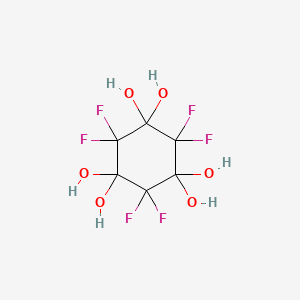
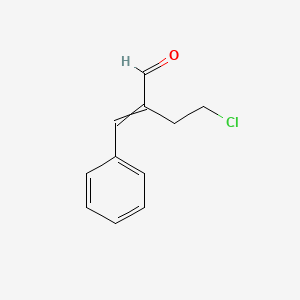
![Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12548715.png)
![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)


